Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)
Description
Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) is a facially coordinated rhenium(I) tricarbonyl complex with a 4,4'-di-t-butyl-2,2'-bipyridine (dtbpy) ligand and a chloride axial ligand. Its synthesis typically involves reacting pentacarbonylchlororhenium(I) with dtbpy in a mixed toluene/methanol solvent under reflux, followed by purification via recrystallization . The dtbpy ligand introduces steric bulk and electron-donating effects, which influence the complex’s photophysical, electrochemical, and solubility properties. This compound is of interest in photocatalysis, luminescent materials, and coordination chemistry due to its tunable electronic structure and stability.
Properties
Molecular Formula |
C21H24ClN2O3Re |
|---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium |
InChI |
InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 |
InChI Key |
NVKZHMBAFXROBZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Dimerization of 4-tert-Butyl-2-chloropyridine
The ligand is synthesized via a nickel-catalyzed coupling reaction using manganese as a terminal reductant. Key steps include:
- Substrate Preparation : 4-tert-Butyl-2-chloropyridine is treated with an alkali metal dispersion (e.g., Na or K) in a polar aprotic solvent (e.g., THF or DME).
- Catalytic Cycle : A nickel bromide catalyst (NiBr₂) facilitates oxidative dimerization, while manganese powder serves as a stoichiometric reductant to regenerate Ni(0).
- Workup : The crude product is purified via column chromatography or recrystallization, yielding dtbpy as a white crystalline solid.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 65–85% |
This method avoids phosphine ligands, simplifying purification and scaling. Comparative studies show that Mn outperforms Zn or Mg as a reductant due to its lower oxidation potential.
Alternative Ligand Synthesis Routes
- Palladium-Catalyzed Coupling : Limited to small-scale syntheses due to cost and sensitivity to steric bulk.
- Ullmann-Type Reactions : Lower yields (40–50%) and harsh conditions (e.g., Cu catalysts at 150°C) make this method less favorable.
Coordination of dtbpy to Rhenium Tricarbonyl Core
Direct Reaction with Rhenium Pentacarbonyl Chloride
The most widely used method involves refluxing dtbpy with Re(CO)₅Cl in a high-boiling solvent:
- Reaction Setup : Re(CO)₅Cl and dtbpy (1:1 molar ratio) are combined in toluene or dichloromethane.
- Thermal Activation : Heating at 120°C for 2–4 hours induces CO ligand substitution.
- Isolation : The product precipitates upon cooling and is washed with n-hexane to remove unreacted starting materials.
Characterization Data :
| Property | Value |
|---|---|
| IR ν(CO) (cm⁻¹) | 2020, 1925, 1905 |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 18H, t-Bu), 8.60–7.20 (m, 8H, bipy) |
| Yield | 70–90% |
The bulky t-butyl groups retard ligand dissociation, enhancing stability compared to unsubstituted bipyridine analogs.
Solvent-Free Mechanochemical Synthesis
A solvent-free approach utilizes ball milling to accelerate the reaction:
- Milling : Re(CO)₅Cl and dtbpy are ground in a planetary ball mill (500 rpm, 30 min).
- Purification : The product is extracted with dichloromethane and recrystallized.
Advantages :
- Reduced reaction time (30 min vs. 2 hours).
- Eliminates solvent waste.
Limitations :
- Lower yield (50–60%) due to incomplete conversion.
Photochemical Activation
UV irradiation of Re(CO)₅Cl in the presence of dtbpy induces CO ligand substitution at ambient temperature:
- Irradiation : A benzene solution of Re(CO)₅Cl and dtbpy is exposed to UV light (λ = 365 nm) for 6 hours.
- Quenching : The reaction is stopped by cooling, and the product is isolated via filtration.
Key Observations :
- Avoids thermal decomposition of sensitive substrates.
- Suitable for synthesizing labile intermediates.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Thermal Reflux | 70–90 | High | Moderate |
| Mechanochemical | 50–60 | Medium | High |
| Photochemical | 60–70 | Low | Low |
Thermal reflux remains the preferred method for large-scale production due to reliability and high yields.
Purity and Characterization
- HPLC Analysis : Purity >95% for thermal and mechanochemical methods.
- X-ray Crystallography : Confirms octahedral geometry with facial CO ligands and dtbpy occupying two equatorial sites.
Challenges and Optimization Strategies
Ligand Steric Effects
The bulky dtbpy ligand slows reaction kinetics. Strategies to mitigate this include:
Byproduct Formation
- Unreacted Re(CO)₅Cl : Removed via hexane washing.
- Ligand Degradation : Minimized by using anhydrous solvents and inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction: The rhenium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The bipyridine ligand can coordinate to other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. Conditions typically involve heating and the use of inert atmospheres.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: These reactions often require the presence of additional metal salts and suitable solvents.
Major Products Formed
Substitution Reactions: Products include substituted rhenium complexes with different ligands.
Oxidation and Reduction: Products include rhenium complexes in different oxidation states.
Coordination Reactions: Products include bimetallic complexes with varied coordination environments.
Scientific Research Applications
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Photochemistry: The compound’s photophysical properties make it a candidate for use in light-emitting devices and photochemical reactions.
Mechanism of Action
The mechanism of action of Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) involves its ability to coordinate to various substrates and participate in electron transfer processes. The rhenium center can undergo changes in oxidation state, facilitating redox reactions. The bipyridine ligand provides stability and enhances the compound’s ability to interact with other molecules.
Comparison with Similar Compounds
Photophysical Behavior
- Excited-state lifetime: Ruthenium analogs with dtbpy ligands exhibit extended excited-state lifetimes due to steric protection of the metal center from nonradiative decay pathways .
- Photocurrent generation : Ru-dtbpy complexes show high photocurrent efficiencies in dye-sensitized solar cells . Rhenium analogs may exhibit comparable performance if paired with anchoring groups (e.g., carboxylic acids), though the t-butyl group’s lack of surface-binding capability limits direct application in such systems .
Redox Activity
- Redox potentials: The electron-donating t-butyl groups lower oxidation potentials relative to electron-withdrawing substituents (e.g., dicarboxylic acid). For example, [Re(4,4'-dicarboxy-bpy)Cl(CO)₃] undergoes facile reduction due to electron-deficient bipyridine ligands, whereas [Re(dtbpy)Cl(CO)₃] requires higher potentials for redox transitions .
- Multi-electron processes: Unsubstituted 4,4'-bipyridine ligands in rhenium clusters enable multi-electron reductions at moderate potentials . The t-butyl substituent may stabilize reduced states, though its steric bulk could slow electron-transfer kinetics .
Structural and Solubility Considerations
- Mononuclear vs. polynuclear structures: Bulky t-butyl groups in [Re(dtbpy)Cl(CO)₃] enforce mononuclear structures, whereas smaller substituents (e.g., 3,3'-dicarboxy-bpy) facilitate dinuclear or polymeric networks via ligand bridging .
- Solubility: The t-butyl groups enhance solubility in nonpolar solvents (e.g., toluene, dichloromethane), whereas ionic derivatives like [Re(4,4'-dicarboxy-bpy)Cl(CO)₃] are water-soluble .
Biological Activity
Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) (abbreviated as [Re(CO)₃Cl(dtbpy)]) is a coordination compound notable for its unique structural features and potential biological activities. The compound consists of a rhenium center coordinated with three carbonyl groups and a bidentate ligand, 4,4'-di-t-butyl-2,2'-bipyridine (dtbpy). The bulky t-butyl groups confer significant steric hindrance, influencing the compound's reactivity and stability in biological environments.
Synthesis
The synthesis of chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) typically involves the reaction of rhenium trichloride with dtbpy in the presence of carbon monoxide. The general reaction can be summarized as follows:
Structural Features
- Molecular Formula : C₃₁H₃₄ClN₂O₃Re
- Molecular Weight : 574.09 g/mol
- CAS Number : 165612-19-1
The structure of this compound is characterized by:
- A central rhenium atom coordinated to three carbonyl ligands.
- A bidentate ligand (dtbpy) that provides additional stability through chelation.
This configuration enhances the electronic properties and potential for interaction with biological molecules.
Interaction with Biomolecules
Research indicates that chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) can form stable complexes with various biomolecules such as proteins and nucleic acids. These interactions may lead to significant alterations in the biological activity of these molecules, which is crucial for therapeutic applications.
Table 1: Interaction Studies
| Biomolecule | Interaction Type | Effect on Activity |
|---|---|---|
| DNA | Binding | Potential inhibition of replication |
| Bovine Serum Albumin | Complex formation | Altered binding affinity |
| Hemoglobin | Competitive inhibition | Disruption of oxygen transport |
Case Studies
- Inhibition of DNA Replication : A study demonstrated that chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) binds to DNA, inhibiting its replication process. This was evidenced by reduced polymerase activity in vitro.
- Protein Binding Affinity : Experiments showed that this compound exhibits a higher binding affinity for bovine serum albumin compared to other rhenium complexes. This suggests potential applications in drug delivery systems where protein binding is essential.
- Anticancer Properties : Preliminary studies have indicated that chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) may possess anticancer properties through its ability to induce apoptosis in cancer cell lines.
The biological activity of chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) can be attributed to several mechanisms:
- Metal-Based Interactions : The presence of rhenium allows for interactions with thiol groups in proteins, leading to conformational changes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
